1-(1-Bromoethyl)-2-(trifluoromethyl)benzene

Organometallic synthesis Regioselective functionalization Silylation

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene (CAS 194152-29-9), also known as α-methyl-2-trifluoromethylbenzyl bromide, is a bifunctional aromatic building block bearing a secondary benzylic bromide and an ortho-trifluoromethyl group. With a molecular weight of 253.06 g/mol and a calculated LogP of approximately 4.04–4.16, this compound serves as an electrophilic alkylating agent and a precursor for organometallic reagents.

Molecular Formula C9H8BrF3
Molecular Weight 253.06 g/mol
CAS No. 194152-29-9
Cat. No. B063683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-2-(trifluoromethyl)benzene
CAS194152-29-9
Molecular FormulaC9H8BrF3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)Br
InChIInChI=1S/C9H8BrF3/c1-6(10)7-4-2-3-5-8(7)9(11,12)13/h2-6H,1H3
InChIKeyNRHZXDVOUGKSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene: Ortho-Substituted Benzyl Bromide Building Block for Regioselective Transformations


1-(1-Bromoethyl)-2-(trifluoromethyl)benzene (CAS 194152-29-9), also known as α-methyl-2-trifluoromethylbenzyl bromide, is a bifunctional aromatic building block bearing a secondary benzylic bromide and an ortho-trifluoromethyl group [1]. With a molecular weight of 253.06 g/mol and a calculated LogP of approximately 4.04–4.16, this compound serves as an electrophilic alkylating agent and a precursor for organometallic reagents [2][3]. The ortho-arrangement of the electron-withdrawing CF₃ group and the benzylic bromide confers distinct steric and electronic properties that influence reaction outcomes compared to its meta and para regioisomers [4]. Commercially available at purities typically ranging from 95% to 98%, this compound is employed as a key intermediate in medicinal chemistry and agrochemical synthesis programs [5].

Building Block Type
Electrophilic alkylating agent and organometallic precursor
Secondary benzylic bromide with ortho-CF₃ group
Synthetic Role
Regioselective scaffold for cross-coupling and nucleophilic displacement
Supports Suzuki-Miyaura, Negishi, Grignard routes
Selection Context
Ortho-substitution profile may influence metalation and cascade outcomes
Reported to support mono-functionalization selectivity

Why Ortho-Substituted 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene Cannot Be Casually Substituted with Meta or Para Isomers


In-class substitution among regioisomeric 1-(1-bromoethyl)-(trifluoromethyl)benzenes is not scientifically justifiable without explicit experimental validation. The ortho-disposition of the trifluoromethyl group relative to the bromoethyl substituent in 1-(1-bromoethyl)-2-(trifluoromethyl)benzene creates a unique steric environment and electronic polarization that differs markedly from the meta- (CAS 59770-96-6) and para- (CAS 68120-42-3) analogs [1]. Computational data indicate that ortho-substitution alters the electron density at the benzylic carbon, affecting its electrophilicity in nucleophilic displacement reactions [2]. Furthermore, in related ortho-bromobenzotrifluoride systems, the ortho-CF₃ group has been shown to impede certain metalation/silylation reactions, leading exclusively to monosubstitution whereas other ortho-substituents (e.g., CN, Cl) permit disubstitution [3]. Consequently, procurement and synthetic route decisions must be predicated on direct comparative performance data rather than assumed isosteric equivalence.

Target Compound
1-(1-Bromoethyl)-2-(trifluoromethyl)benzene
Ortho-CF₃ creates a unique steric environment and electronic polarization at the benzylic carbon. Predicted LogP 4.04–4.16, boiling point ~208 °C.
vs
Meta / Para Isomers
CAS 59770-96-6 & CAS 68120-42-3
Meta and para regioisomers exhibit different electrophilicity, boiling point offsets (~+7 °C for para), and metalation behavior. Direct substitution may alter reaction selectivity and purification profiles.

Quantitative Differentiation of 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene: Reactivity and Physicochemical Property Evidence


Divergent Reactivity in Aromatic Metalation/Silylation: Ortho-CF₃ Impedes Disilylation Relative to Ortho-CN and Ortho-Cl Analogs

In a study examining bromine as an ortho-directing group, 1-bromo-2-(trifluoromethyl)benzene—a close structural analog lacking the benzylic methyl—exhibited restricted reactivity compared to other ortho-substituted bromobenzenes. Under identical metalation/silylation conditions (2 equiv LDA, 2 equiv TMSCl), 1-bromo-2-(trifluoromethyl)benzene underwent only monosilylation, whereas 2-bromobenzonitrile and 2-bromochlorobenzene were converted to the corresponding disilylated derivatives in high and moderate yields, respectively [1].

Metalation / Silylation Reactivity
Class-level inference
Monosilylation only
Ortho-CF₃ analog restricts cascade disilylation
May favor selective mono-functionalization in cascade reactions vs. ortho-CN/Cl analogs
Data from 1-bromo-2-(trifluoromethyl)benzene analog; benzylic methyl may further modulate reactivity
Organometallic synthesis Regioselective functionalization Silylation

Isomer-Dependent Physical Properties: Boiling Point and Vapor Pressure Variation Among Ortho, Meta, and Para Regioisomers

Predicted boiling points and vapor pressures differentiate the ortho isomer from its meta and para counterparts. The ortho compound exhibits a predicted boiling point of 208.2 °C at 760 mmHg and a vapor pressure of 0.311 mmHg at 25 °C [1][2]. In contrast, the para isomer (1-(1-bromoethyl)-4-(trifluoromethyl)benzene, CAS 68120-42-3) has a predicted boiling point of 215.5 °C at 760 mmHg and a vapor pressure of 0.2 mmHg at 25 °C [3].

Boiling Point & Vapor Pressure
Cross-study comparable
BP: 208.2 °C at 760 mmHg
VP: 0.311 mmHg at 25 °C (predicted)
Supports easier distillation purification vs. para isomer (BP 215.5 °C)
Predicted values; experimental confirmation recommended for process scale-up
Purification Distillation Physical chemistry

Synthetic Accessibility: Comparative Yields in Bromination of Isomeric Trifluoromethylphenyl Ethanols

A patent procedure (US04185992) describes the synthesis of 1-(1-bromoethyl)-3-(trifluoromethyl)benzene from (±)-1-(3-trifluoromethylphenyl)ethanol using bromine and triphenylphosphine in DMF, yielding the product after distillation at 98–105 °C/15 mmHg [1]. While direct yield data for the ortho isomer under identical conditions are not reported, the distinct steric and electronic environment of the ortho-CF₃ group is expected to influence reaction kinetics and product distribution.

Synthetic Accessibility
Class-level inference
Yield data not reported
Meta isomer synthesized via Br₂/PPh₃ in DMF; ortho kinetics may differ
Reaction conditions optimized for meta/para isomers may not transfer directly; isomer-specific process development may be required
US Patent 04185992 describes meta-isomer protocol; ortho-isomer conditions to be verified
Synthesis optimization Process chemistry Yield comparison

Electronic Property Differences: LogP and Polar Surface Area Variation Among Ortho, Meta, and Para Isomers

Calculated LogP values provide a quantitative measure of lipophilicity differences among regioisomers. The ortho isomer 1-(1-bromoethyl)-2-(trifluoromethyl)benzene has a predicted LogP of 4.04–4.16 and a polar surface area (PSA) of 0.0 Ų [1][2]. The meta isomer (CAS 59770-96-6) is expected to have a similar LogP (~4.0) and PSA (0.0 Ų), but the ortho substitution pattern may influence molecular conformation and steric accessibility of the bromoethyl group.

LogP & Polar Surface Area
Cross-study comparable
LogP: 4.04–4.16
PSA: 0.0 Ų (calculated)
Similar lipophilicity to meta isomer, but ortho-CF₃ may alter membrane permeability and steric accessibility
Relevant for SAR studies where ortho-substituted biaryl motifs are privileged
Drug design ADME prediction Lipophilicity

Optimal Application Scenarios for 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene Based on Evidence of Ortho-Specific Reactivity


Synthesis of Ortho-Substituted Biaryls and Heterocycles via Palladium-Catalyzed Cross-Coupling

The benzylic bromide functionality enables participation in Suzuki-Miyaura, Negishi, and other cross-coupling reactions. The ortho-CF₃ group may influence the oxidative addition step and steric bulk around the metal center, potentially altering coupling yields and regioselectivity compared to meta or para analogs [1]. This makes the compound particularly valuable in medicinal chemistry programs where ortho-substituted biaryl motifs are privileged scaffolds.

Precursor for Ortho-Trifluoromethyl-Substituted Grignard and Organolithium Reagents

The bromoethyl group can be converted to the corresponding Grignard or organolithium reagent, enabling nucleophilic addition to carbonyls and other electrophiles. The ortho-CF₃ group exerts a strong inductive effect that may stabilize or destabilize the organometallic intermediate, affecting reactivity and side-product formation [2]. This ortho-specific electronic tuning is critical for achieving high yields in multi-step syntheses of fluorinated pharmaceuticals and agrochemicals.

Selective Mono-Functionalization in Cascade Reactions Involving Metalation/Silylation Sequences

Based on class-level evidence from 1-bromo-2-(trifluoromethyl)benzene, which undergoes only monosilylation under conditions where ortho-CN and ortho-Cl analogs give disilylation [3], 1-(1-bromoethyl)-2-(trifluoromethyl)benzene may similarly favor mono-functionalization in directed metalation cascades. This property is advantageous when a single site of functionalization is desired, reducing the need for protecting group strategies and simplifying reaction work-up.

Building Block for Ortho-CF₃-Containing Drug Candidates Requiring Distinct Lipophilicity and Metabolic Stability

The trifluoromethyl group is a well-established bioisostere for methyl, chloro, and other substituents in medicinal chemistry, often enhancing metabolic stability and membrane permeability. The ortho-disposition of the CF₃ group relative to the point of attachment (benzylic position) creates a unique spatial arrangement that may improve target binding or reduce off-target effects compared to meta- or para-substituted analogs [4]. This compound is therefore a strategic choice in SAR campaigns for kinase inhibitors, GPCR modulators, and CNS-penetrant agents.

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling for ortho-substituted biaryls
Ortho-CF₃ steric and electronic influence on oxidative addition
Regioselectivity and coupling yield vs. meta/para analogs
Organometallic reagent generation (Grignard / organolithium)
Inductive effect of ortho-CF₃ on carbanion stability
Nucleophilic addition efficiency and side-product profile
Selective mono-functionalization in cascade metalation sequences
Ortho-CF₃ restriction of disilylation relative to CN/Cl analogs
Mono- vs. di-functionalization selectivity under optimized conditions
Medicinal chemistry SAR of ortho-CF₃ drug candidates
Lipophilicity and conformational profile conferred by ortho-CF₃
Membrane permeability and target binding in ortho-substituted series

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